N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide
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Overview
Description
N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a methanesulfonyl group, a tetrahydroquinoline ring, and an imidazole moiety, making it a subject of interest for researchers.
Scientific Research Applications
N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Pharmacology: Studying its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Materials Science: Exploring its use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
Target of Action
Compounds containing an imidazole ring, like this one, are often involved in interactions with various enzymes and receptors in the body. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
The mode of action would involve the compound binding to its target(s), leading to a change in the target’s activity. This could involve inhibiting or activating the target, depending on the nature of the interaction .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, that pathway would be affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and properties. Factors such as its solubility, stability, and size would influence how it is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular metabolism to effects on cell growth or survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective or stable under specific pH conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Ring: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Methanesulfonyl Group: The tetrahydroquinoline intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Attachment of the Imidazole Moiety: The final step involves the coupling of the methanesulfonyl-tetrahydroquinoline intermediate with 2-(2-methyl-1H-imidazol-1-yl)ethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification processes such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(1H-imidazol-1-yl)ethyl]ethanediamide
- N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanediamide
Uniqueness
N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its methanesulfonyl group provides electrophilic reactivity, while the imidazole moiety offers potential for hydrogen bonding and π-π interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-13-19-7-10-22(13)11-8-20-17(24)18(25)21-15-6-5-14-4-3-9-23(16(14)12-15)28(2,26)27/h5-7,10,12H,3-4,8-9,11H2,1-2H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJXNDBALWZPLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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